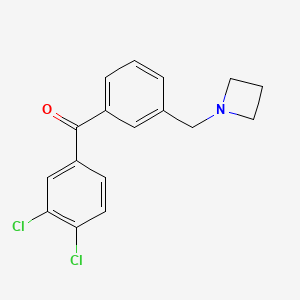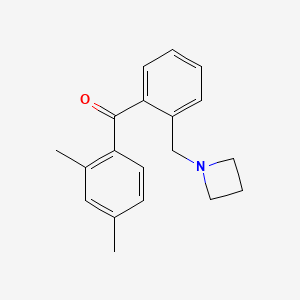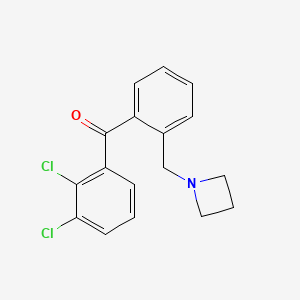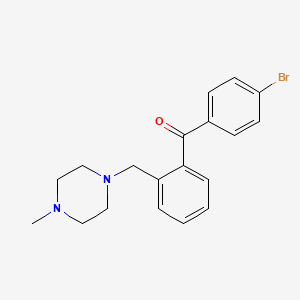![molecular formula C14H14ClN3O3 B1293008 4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine CAS No. 1119452-68-4](/img/structure/B1293008.png)
4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine
説明
The compound "4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-benzoyl}morpholine" is a chemical entity that appears to be related to a class of compounds that have been synthesized for their potential therapeutic applications. These compounds typically feature a morpholine ring and an oxadiazole moiety, which are believed to contribute to their biological activities. The morpholine ring is a common feature in drug molecules due to its favorable interaction with biological targets, while the oxadiazole ring is known for its versatility in medicinal chemistry, often imparting desirable pharmacokinetic properties to the compounds it is part of.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of benzimidazole derivatives bearing oxadiazole and morpholine rings were synthesized and characterized for their anti-inflammatory activities . Another study reported the synthesis of novel 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides, which involved converting organic acids into corresponding esters, hydrazides, and oxadiazole-thiols, followed by a reaction with 4-(4-(bromomethyl)phenylsulfonyl) morpholine . These synthetic routes typically involve multi-step reactions with the use of reagents such as N,N-dimethylformamide (DMF) and sodium hydride (NaH) to facilitate the formation of the desired compounds.
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated using various spectroscopic techniques. For example, a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was crystallized and its structure was determined by X-ray crystallography, revealing dihedral angles between the different rings in the molecule . This structural information is crucial for understanding the conformation of the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The oxadiazole ring, in particular, can participate in various chemical reactions, which can be exploited to further modify the compound or to understand its mechanism of action in biological systems. The presence of a chloromethyl group suggests potential for alkylation reactions, which could be relevant in the context of biological activity or further synthetic modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of both morpholine and oxadiazole rings is likely to affect the compound's solubility, stability, and overall pharmacokinetic profile. These properties are essential for the compound's potential as a therapeutic agent, as they will influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Case Studies and Biological Evaluation
Several of the synthesized compounds have been evaluated for their biological activities. For instance, some benzimidazole derivatives with oxadiazole and morpholine rings showed significant anti-inflammatory activity and COX-2 inhibition . Another study reported good antibacterial activity for a series of synthesized compounds against Gram-positive and Gram-negative bacteria . Additionally, a compound with a morpholine moiety demonstrated a good molluscicidal effect . These case studies highlight the potential of such compounds for the development of new therapeutic agents targeting various diseases.
科学的研究の応用
Synthesis of Oxadiazole Derivatives : Rao et al. (2014) reported the synthesis of oxadiazole derivatives, including those involving morpholine, which are important for various chemical reactions and potential applications in drug development (C. Rao, C. V. Reddy, C. Jyotsna, & S. Sait, 2014).
Characterization and Biological Activity : Mamatha et al. (2019) synthesized and characterized a similar morpholine derivative, studying its biological activity, including antibacterial and antioxidant properties, which highlights its potential in pharmaceutical research (Mamatha S.V, M. Bhat, Sagar B K, & Meenakshi S.K., 2019).
Antibacterial and Hemolytic Potential : A study by Aziz ur-Rehman et al. (2021) explored the synthesis of oxadiazole derivatives involving morpholine and evaluated their antibacterial and hemolytic activities, demonstrating potential applications in developing new antibacterial agents (Aziz ur-Rehman et al., 2021).
Anti-Inflammatory Properties : Research by Somashekhar and Kotnal (2020) focused on the synthesis of 1,3,4-oxadiazole derivatives and their potential anti-inflammatory, antibacterial, and antimalarial activities. This suggests the compound's relevance in anti-inflammatory drug development (M. Somashekhar & R. Kotnal, 2020).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel triazole derivatives, including morpholine, and screened them for antimicrobial activities, indicating its use in combating various microbial infections (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007).
Safety and Hazards
特性
IUPAC Name |
[4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-9-12-16-13(17-21-12)10-1-3-11(4-2-10)14(19)18-5-7-20-8-6-18/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZQHIOUZOHRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901149573 | |
| Record name | [4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine | |
CAS RN |
1119452-68-4 | |
| Record name | [4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















